molecular formula C10H19NO B1490773 [3-(Cyclopropylmethyl)-3-piperidinyl]methanol CAS No. 1424940-92-0

[3-(Cyclopropylmethyl)-3-piperidinyl]methanol

Cat. No. B1490773
CAS RN: 1424940-92-0
M. Wt: 169.26 g/mol
InChI Key: OTTPIZQTOZWLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Cyclopropylmethyl)-3-piperidinyl]methanol, also known as 3-CPM, is a synthetic compound used in scientific research. It is a tertiary amine with a cyclic structure and a piperidine moiety. It is a white crystalline solid with a melting point of 68-71°C. 3-CPM is soluble in water, ethanol, and methanol and is insoluble in most organic solvents. It has a molecular weight of 161.22 g/mol and a molecular formula of C9H17NO.

Scientific Research Applications

[3-(Cyclopropylmethyl)-3-piperidinyl]methanol is used in scientific research to study the effects of various drugs on the central nervous system. It has been used to investigate the mechanisms of action of a variety of drugs, including amphetamines, opiates, and cannabinoids. It has also been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on behavior and cognition.

Mechanism of Action

[3-(Cyclopropylmethyl)-3-piperidinyl]methanol acts as an agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. It has also been shown to act as an agonist at the sigma-1 receptor. Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol has been shown to produce a variety of physiological and biochemical effects. It has been shown to produce analgesic, anxiolytic, and sedative effects, as well as to increase locomotor activity. Additionally, it has been shown to produce antinociceptive, anti-inflammatory, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using [3-(Cyclopropylmethyl)-3-piperidinyl]methanol in laboratory experiments is that it is a relatively inexpensive compound. Additionally, it is easy to synthesize and is relatively stable. However, there are some limitations to using [3-(Cyclopropylmethyl)-3-piperidinyl]methanol in laboratory experiments. It is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, it is a relatively weak agonist at the mu-opioid receptor, which can limit its usefulness in certain experiments.

Future Directions

There are a variety of potential future directions for research on [3-(Cyclopropylmethyl)-3-piperidinyl]methanol. These include further investigations into its mechanism of action, its effects on behavior and cognition, and its potential therapeutic applications. Additionally, further research into its effects on the cardiovascular system, as well as its potential interactions with other drugs, could be beneficial. Finally, further research into its potential as a diagnostic tool for neurological disorders could be beneficial.

properties

IUPAC Name

[3-(cyclopropylmethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-10(6-9-2-3-9)4-1-5-11-7-10/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTPIZQTOZWLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CC2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Cyclopropylmethyl)-3-piperidinyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Reactant of Route 2
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Reactant of Route 3
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Reactant of Route 4
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Reactant of Route 5
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Reactant of Route 6
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.